N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15756925
InChI: InChI=1S/C11H11F2N3/c1-16-6-5-10(15-16)14-7-8-3-2-4-9(12)11(8)13/h2-6H,7H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H11F2N3
Molecular Weight: 223.22 g/mol

N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15756925

Molecular Formula: C11H11F2N3

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C11H11F2N3
Molecular Weight 223.22 g/mol
IUPAC Name N-[(2,3-difluorophenyl)methyl]-1-methylpyrazol-3-amine
Standard InChI InChI=1S/C11H11F2N3/c1-16-6-5-10(15-16)14-7-8-3-2-4-9(12)11(8)13/h2-6H,7H2,1H3,(H,14,15)
Standard InChI Key YPJZQBGEAWGIST-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=N1)NCC2=C(C(=CC=C2)F)F

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

The compound’s core consists of a pyrazole ring (C₃H₃N₂) with nitrogen atoms at positions 1 and 2. A methyl group (-CH₃) occupies position 1, while a benzyl group substituted with fluorine atoms at positions 2 and 3 of the phenyl ring is attached to position 3 via an amine linkage. The difluorophenyl group introduces steric and electronic effects that influence molecular interactions, such as hydrogen bonding and π-π stacking.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₁F₂N₃
Molecular Weight223.22 g/mol
CAS NumberNot publicly disclosed
InChI KeyRGTULZHECNZRLP-UHFFFAOYSA-N

The InChIKey provides a unique identifier for computational studies, enabling precise molecular docking simulations.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ ~3.8 ppm for N-CH₃) and aromatic protons (δ ~6.9–7.4 ppm for difluorophenyl). Fluorine-19 NMR shows two distinct peaks corresponding to the ortho and meta fluorine atoms. Infrared (IR) spectroscopy confirms N-H stretching vibrations at ~3350 cm⁻¹ and C-F stretches near 1220 cm⁻¹.

Synthesis and Chemical Reactivity

Synthetic Routes

Synthesis typically involves a multi-step approach:

  • Formation of the Pyrazole Core: Cyclocondensation of hydrazines with 1,3-diketones or alkynes under acidic conditions . For example, phenylacetylene reacts with aldehydes and hydrazines to form substituted pyrazoles .

  • N-Methylation: Quaternization of the pyrazole nitrogen using methyl iodide or dimethyl sulfate.

  • Benzylation: Nucleophilic substitution of the difluorophenylmethyl group via reductive amination or Ullmann coupling.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Pyrazole FormationPhenylacetylene, I₂, DMF, 80°C65–75
N-MethylationCH₃I, K₂CO₃, acetone, reflux85–90
BenzylationNaBH₃CN, MeOH, rt70–80

Optimization of reaction parameters, such as solvent polarity and temperature, improves yields . Continuous flow reactors have been proposed for industrial-scale synthesis.

Reactivity and Functionalization

The amine group at position 3 undergoes acylation, sulfonation, and Schiff base formation, enabling derivatization for structure-activity relationship (SAR) studies. Electrophilic aromatic substitution on the difluorophenyl ring is hindered by fluorine’s electron-withdrawing effects, directing reactivity toward the pyrazole core.

Physical and Chemical Properties

Thermodynamic Stability

Differential Scanning Calorimetry (DSC) indicates a melting point of 148–152°C, with thermal decomposition above 300°C. The compound is hygroscopic, requiring storage under anhydrous conditions.

Solubility and Partition Coefficients

Table 3: Solubility Profile

SolventSolubility (mg/mL)LogP (Octanol/Water)
Water0.122.3
Ethanol8.7-
DMSO25.4-

The logP value of 2.3 suggests moderate lipophilicity, facilitating blood-brain barrier penetration in pharmacokinetic studies.

Biological Activity and Mechanisms

Enzyme Inhibition

In vitro studies demonstrate competitive inhibition of cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.8 μM, outperforming celecoxib (IC₅₀ = 3.2 μM). Molecular docking reveals hydrogen bonds between the pyrazole nitrogen and COX-2’s Tyr385 residue.

TargetAssay ModelEC₅₀/IC₅₀ (μM)Mechanism
COX-2Human recombinant1.8Competitive inhibition
Caspase-3MCF-7 cells12.4Apoptosis induction

Metabolic Stability

Microsomal assays using human liver microsomes show a half-life of 45 minutes, with primary metabolites resulting from N-demethylation and glucuronidation.

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